molecular formula C47H70N6O8 B1194538 UNC4976

UNC4976

Cat. No.: B1194538
M. Wt: 847.111
InChI Key: UKWNWTBRKZUHGX-GKUWNYOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of UNC4976 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of peptide coupling reactions, followed by purification and characterization . Industrial production methods for this compound are also not widely available, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

UNC4976 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

UNC4976 has a wide range of scientific research applications, including:

Mechanism of Action

UNC4976 exerts its effects by modulating the binding of the CBX7 chromodomain to nucleic acids. It acts as a positive allosteric modulator, enhancing the affinity of CBX7 for DNA and RNA. This modulation results in the reactivation of polycomb repressive complex 1 target genes and the reduction of CBX7/PRC1 CHIP peaks on chromatin . The molecular targets and pathways involved include the CBX7 chromodomain and its associated nucleic acid binding sites.

Comparison with Similar Compounds

UNC4976 is unique compared to other similar compounds due to its specific mechanism of action as a positive allosteric modulator of the CBX7 chromodomain. Similar compounds include:

This compound stands out due to its enhanced cellular activity and unique ability to modulate nucleic acid binding to CBX7 .

Properties

Molecular Formula

C47H70N6O8

Molecular Weight

847.111

IUPAC Name

methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1

InChI Key

UKWNWTBRKZUHGX-GKUWNYOMSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC4976;  UNC-4976;  UNC 4976

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNC4976
Reactant of Route 2
Reactant of Route 2
UNC4976
Reactant of Route 3
Reactant of Route 3
UNC4976
Reactant of Route 4
Reactant of Route 4
UNC4976
Reactant of Route 5
Reactant of Route 5
UNC4976
Reactant of Route 6
Reactant of Route 6
UNC4976

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.